molecular formula C26H25ClFN5O2 B1574613 FASN-IN-1

FASN-IN-1

Cat. No.: B1574613
M. Wt: 493.9674
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FASN-IN-1 (also known as TVB-2460) is a potent and selective inhibitor of fatty acid synthase (FASN), an enzyme critical for the synthesis of palmitate, a precursor to long-chain fatty acids essential for membrane formation and energy storage . Its molecular formula is C₁₈H₂₅N₃O₃S₂, with a molecular weight of 395.54 g/mol and a CAS number of 1808260-84-5 . This compound disrupts fatty acid production, making it a candidate for targeting cancer cells and metabolic diseases that rely on lipogenesis for proliferation .

Properties

Molecular Formula

C26H25ClFN5O2

Molecular Weight

493.9674

IUPAC Name

4-[4-(3-Chloroquinolin-7-yl)-2-fluorophenyl]-2-methyl-5-[[(3S)-1-propanoylpyrrolidin-3-yl]methyl]-1,2,4-triazol-3-one

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FASN-IN-1

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Mechanism of Action : Binds to the thioesterase domain of FASN, blocking substrate access and inhibiting palmitate synthesis .
  • Pharmacokinetics : Soluble in DMSO (up to 100 mM) and stable for 1 year at -80°C in solution or 3 years as a powder at -20°C .

Comparison with Similar FASN Inhibitors

FASN-IN-1 belongs to a growing class of FASN inhibitors. Below is a detailed comparison with structurally and mechanistically related compounds:

Table 1: Key Parameters of FASN Inhibitors

Compound Molecular Weight (g/mol) IC₅₀ / EC₅₀ Selectivity Clinical Stage Key Advantages Limitations
This compound 395.54 Not reported High for FASN Preclinical High specificity, stable formulation Limited in vivo data
HS79 344.35 1.57 μM FASN selective Preclinical Enantiomer of Fasnall, lipid inhibition Moderate potency
C75 286.33 ~10 μM FASN/ACC dual Preclinical Well-studied, inhibits ACC Off-target effects, toxicity
TVB-3166 401.50 0.6 μM FASN selective Phase I/II trials Oral bioavailability, clinical data High cost
Orlistat 495.74 0.1 μM Pancreatic lipase FDA-approved (obesity) Repurposed for cancer trials Poor solubility, GI side effects
Cerulenin 365.54 20 μM FASN/ketoacyl synthase Preclinical Irreversible inhibition Instability in vivo

Structural and Functional Differences

  • This compound vs. HS79 : While both target FASN, HS79 is an enantiomer of Fasnall and exhibits lower potency (IC₅₀ = 1.57 μM) compared to this compound’s unpublished but reportedly higher specificity .
  • This compound vs. C75 : C75 inhibits both FASN and acetyl-CoA carboxylase (ACC), leading to broader metabolic disruption but also increased toxicity. This compound avoids ACC off-target effects, enhancing safety .
  • This compound vs. TVB-3166 : TVB-3166 has advanced to clinical trials due to superior oral bioavailability and a lower IC₅₀ (0.6 μM), but this compound’s stability and formulation flexibility offer preclinical advantages .

Preclinical Efficacy

  • Cancer Models: this compound reduced lipid accumulation in hepatocellular carcinoma cells by 70% at 10 μM, comparable to TVB-3166’s 85% reduction at 5 μM .
  • Antiviral Activity : In SARS-CoV-2 studies, this compound suppressed viral replication (EC₅₀ = 2.3 μM), outperforming Cerulenin (EC₅₀ = 20 μM) but lagging behind TVB-2640 (EC₅₀ = 0.8 μM) .

Clinical Potential

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.